3',5'-Diamino-3',5'-dideoxyadenosine
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Overview
Description
Preparation Methods
The synthesis of 3’,5’-Diamino-3’,5’-dideoxyadenosine typically involves the modification of adenosine. The synthetic route includes the selective replacement of the hydroxyl groups at the 3’ and 5’ positions with amino groups. This can be achieved through a series of chemical reactions, including protection and deprotection steps, as well as nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3’,5’-Diamino-3’,5’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the amino groups, potentially leading to the formation of secondary amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’,5’-Diamino-3’,5’-dideoxyadenosine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various nucleotides and nucleoside analogues.
Biology: This compound is used in studies involving nucleic acid interactions and enzyme mechanisms.
Industry: It can be used in the production of modified nucleotides for biotechnological applications.
Mechanism of Action
The mechanism of action of 3’,5’-Diamino-3’,5’-dideoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. The replacement of the hydroxyl groups with amino groups prevents the formation of phosphodiester linkages, thereby inhibiting the elongation of nucleic acid chains . This property makes it a valuable tool in antiviral research and other applications where chain termination is desired .
Comparison with Similar Compounds
3’,5’-Diamino-3’,5’-dideoxyadenosine can be compared with other similar compounds, such as:
2’,3’-Dideoxyadenosine: This compound also lacks hydroxyl groups at specific positions, leading to chain termination in nucleic acid synthesis.
3’,5’-Diamino-3’,5’-dideoxyinosine: Similar to 3’,5’-Diamino-3’,5’-dideoxyadenosine, this compound has amino groups replacing hydroxyl groups, but it differs in the base structure.
The uniqueness of 3’,5’-Diamino-3’,5’-dideoxyadenosine lies in its specific structural modifications, which confer distinct properties and applications compared to other nucleoside analogues .
Properties
IUPAC Name |
4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1,11-12H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHJZHJYUXSQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)N)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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